N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
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Overview
Description
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and a methylbenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-bromobenzyl chloride.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the bromobenzyl-substituted thiadiazole with 3-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the methylbenzamide moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Uniqueness
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-13(9-11)15(22)19-16-20-21-17(24-16)23-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFFFHTFYFDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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